molecular formula C19H18O4 B574445 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate CAS No. 186613-02-5

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Cat. No. B574445
CAS RN: 186613-02-5
M. Wt: 310.349
InChI Key: XJHZNBOVVXFPDW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, also known as MPOC, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of cyclobutyl-containing compounds, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In neurology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to enhance cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. In immunology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to modulate the immune response by regulating cytokine production and T-cell activation.

Advantages and Limitations for Lab Experiments

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various scientific research fields. However, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. One direction is to further investigate its potential applications in cancer research, neurology, and immunology, and to explore its mechanism of action in greater detail. Another direction is to develop more efficient and cost-effective synthesis methods for 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate, which could increase its availability for scientific research. Additionally, future studies could investigate the potential use of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate as a therapeutic agent in various disease models.

Synthesis Methods

The synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate involves the reaction of 4-methoxybenzaldehyde and phenylacetic acid with cyclobutanone in the presence of a catalyst. The resulting product is then acetylated with acetic anhydride to obtain 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate. This synthesis method has been optimized to yield high purity and high yield of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has been shown to modulate the immune response by regulating cytokine production and T-cell activation.

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(20)23-19-17(13-6-4-3-5-7-13)16(18(19)21)14-8-10-15(22-2)11-9-14/h3-11,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZNBOVVXFPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694789
Record name 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186613-02-5
Record name 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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